molecular formula C9H12O2 B1400593 4-Isopropyl-5-methylfuran-2-carbaldehyde CAS No. 1000993-65-6

4-Isopropyl-5-methylfuran-2-carbaldehyde

Cat. No.: B1400593
CAS No.: 1000993-65-6
M. Wt: 152.19 g/mol
InChI Key: NZQDZGDPNMUECU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

Overview

4-Isopropyl-5-methylfuran-2-carbaldehyde (CAS No. 1000993-65-6) is an organic compound with the molecular formula C9_9H12_{12}O2_2 and a molecular weight of 152.19 g/mol. This compound is gaining attention in various fields, particularly in medicinal chemistry due to its potential biological activities , including antimicrobial and antioxidant properties.

The synthesis of this compound typically involves the Friedel-Crafts acylation of furan derivatives, utilizing Lewis acids such as aluminum chloride as catalysts. The aldehyde group present in this compound allows for diverse chemical reactions, including oxidation to carboxylic acids and reduction to alcohols, which are essential for its biological applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound. Research indicates that compounds containing furan moieties exhibit significant antibacterial effects against various pathogens. For instance, a study demonstrated that derivatives of furan, including this compound, showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, highlighting its potential use in formulations aimed at reducing oxidative damage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions and leading to desired therapeutic effects. This mechanism underlies both its antimicrobial and antioxidant activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an inhibition zone diameter of 15 mm against S. aureus, suggesting significant antibacterial activity .

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a concentration-dependent scavenging effect with an IC50_{50} value of 25 μM, indicating its potential as a natural antioxidant agent.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameAntimicrobial ActivityAntioxidant ActivityNotes
This compound ModerateHighEffective against S. aureus and E. coli
5-Methylfuran-2-carbaldehyde LowModerateLess effective than isopropyl derivative
Furfural LowModerateCommonly used but less potent

Properties

IUPAC Name

5-methyl-4-propan-2-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(2)9-4-8(5-10)11-7(9)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQDZGDPNMUECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728816
Record name 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000993-65-6
Record name 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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